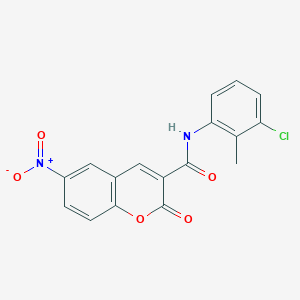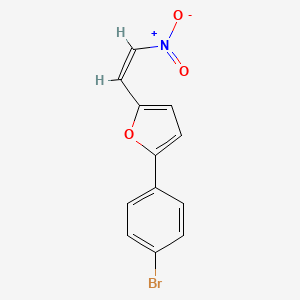![molecular formula C16H25N3O3S B6125994 1-[(dimethylamino)sulfonyl]-N-(3,4-dimethylphenyl)-3-piperidinecarboxamide](/img/structure/B6125994.png)
1-[(dimethylamino)sulfonyl]-N-(3,4-dimethylphenyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Dimethylamino)sulfonyl]-N-(3,4-dimethylphenyl)-3-piperidinecarboxamide, commonly known as DAPT, is a chemical compound that has been extensively studied for its potential use in scientific research. DAPT is a gamma-secretase inhibitor, which means it can block the activity of an enzyme called gamma-secretase. Gamma-secretase is involved in the processing of a protein called amyloid precursor protein (APP), which is linked to the development of Alzheimer's disease. Inhibiting gamma-secretase activity with DAPT has been shown to reduce the production of amyloid beta peptides, which are thought to be a key factor in the development of Alzheimer's disease.
作用机制
DAPT works by inhibiting the activity of gamma-secretase, which is involved in the processing of 1-[(dimethylamino)sulfonyl]-N-(3,4-dimethylphenyl)-3-piperidinecarboxamide and other proteins. By blocking gamma-secretase activity, DAPT reduces the production of amyloid beta peptides, which are thought to be a key factor in the development of Alzheimer's disease. DAPT also inhibits the Notch signaling pathway by blocking the cleavage of Notch receptors, which are involved in cell differentiation and development.
Biochemical and physiological effects:
DAPT has been shown to have a range of biochemical and physiological effects, including reducing the production of amyloid beta peptides and inhibiting the Notch signaling pathway. DAPT has also been shown to induce apoptosis, or programmed cell death, in certain types of cancer cells. However, the exact mechanisms by which DAPT exerts its effects are not fully understood.
实验室实验的优点和局限性
One of the main advantages of using DAPT in lab experiments is its specificity for gamma-secretase and the Notch signaling pathway. This makes it a useful tool for studying the role of these pathways in various biological processes. However, DAPT can also have off-target effects, and its use in lab experiments requires careful control and monitoring to ensure that any observed effects are due to specific inhibition of gamma-secretase or the Notch signaling pathway.
未来方向
There are several potential future directions for research on DAPT and its applications. One area of interest is the development of more specific gamma-secretase inhibitors that can target specific isoforms of gamma-secretase and reduce the risk of off-target effects. Another area of interest is the use of DAPT in combination with other drugs or therapies for the treatment of Alzheimer's disease and other conditions. Finally, there is ongoing research into the role of gamma-secretase and the Notch signaling pathway in various biological processes, which may lead to new applications for DAPT and other gamma-secretase inhibitors.
合成方法
The synthesis of DAPT involves several steps, including the reaction of piperidine with 3,4-dimethylbenzaldehyde to form a Schiff base, which is then reacted with dimethylsulfamoyl chloride to form the final product. The synthesis of DAPT has been described in detail in several scientific publications.
科学研究应用
DAPT has been widely used in scientific research to study the role of gamma-secretase in various cellular processes. In addition to its potential use in Alzheimer's disease research, DAPT has also been shown to inhibit the Notch signaling pathway, which is involved in cell differentiation and development. This makes DAPT a useful tool for studying the role of Notch signaling in various biological processes.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(dimethylsulfamoyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-12-7-8-15(10-13(12)2)17-16(20)14-6-5-9-19(11-14)23(21,22)18(3)4/h7-8,10,14H,5-6,9,11H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZQFUMIYJSVQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-methyl-2-[(4-morpholinylcarbonothioyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B6125917.png)
![ethyl 8-(4-methyl-1-piperazinyl)-7-nitro-5-oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylate](/img/structure/B6125939.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B6125940.png)
![2-(2-furylmethyl)-8-(2-phenylethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6125944.png)
![2-(2-chlorophenyl)-N'-[1-(2,4-dihydroxyphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B6125949.png)
![N-isopropyl-N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6125956.png)
![N-[(5-methyl-2-furyl)methyl]-3-{1-[(2,2,2-trifluoroethyl)sulfonyl]-3-piperidinyl}propanamide](/img/structure/B6125969.png)
![4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide](/img/structure/B6125981.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B6125989.png)
![3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6126001.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6126003.png)


![5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6126023.png)